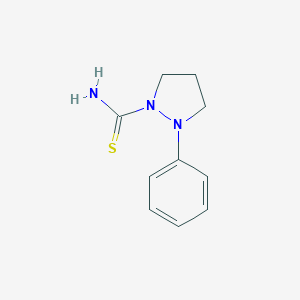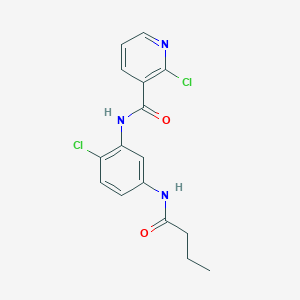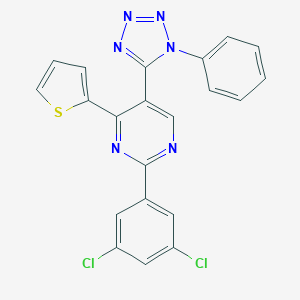
2-Phenylpyrazolidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrazolidine-1-carbothioamide, also known as phenylbutazone, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. The chemical structure of phenylbutazone consists of a pyrazolidine ring, a phenyl group, and a carbothioamide group.
Wirkmechanismus
Phenylbutazone works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the COX enzymes, 2-Phenylpyrazolidine-1-carbothioamidene reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Phenylbutazone has been shown to have both biochemical and physiological effects. Biochemically, 2-Phenylpyrazolidine-1-carbothioamidene inhibits the COX enzymes, which leads to a reduction in the production of prostaglandins. Physiologically, 2-Phenylpyrazolidine-1-carbothioamidene has been shown to reduce inflammation, fever, and pain. Phenylbutazone has also been shown to have antipyretic effects, which means that it can reduce fever.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Phenylpyrazolidine-1-carbothioamidene in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific pathways or processes. Another advantage is that 2-Phenylpyrazolidine-1-carbothioamidene is relatively inexpensive and widely available. However, one limitation of using 2-Phenylpyrazolidine-1-carbothioamidene in lab experiments is that it can have off-target effects. For example, 2-Phenylpyrazolidine-1-carbothioamidene has been shown to inhibit the activity of other enzymes besides COX, which can lead to unintended effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-Phenylpyrazolidine-1-carbothioamidene. One area of interest is the potential use of 2-Phenylpyrazolidine-1-carbothioamidene in cancer therapy. Studies have shown that 2-Phenylpyrazolidine-1-carbothioamidene can inhibit the growth of cancer cells, but more research is needed to determine its efficacy and safety in humans. Another area of interest is the development of new formulations of 2-Phenylpyrazolidine-1-carbothioamidene that can improve its bioavailability and reduce its side effects. Finally, more research is needed to understand the off-target effects of 2-Phenylpyrazolidine-1-carbothioamidene and how they can be minimized.
Synthesemethoden
Phenylbutazone can be synthesized by reacting 4-chlorobenzoic acid with hydrazine to form 4-chlorobenzohydrazide. Then, the 4-chlorobenzohydrazide is reacted with ethyl acetoacetate to form 4-chloro-3-oxobutanoic acid hydrazide. Finally, the 4-chloro-3-oxobutanoic acid hydrazide is reacted with phenylisothiocyanate to form 2-Phenylpyrazolidine-1-carbothioamide.
Wissenschaftliche Forschungsanwendungen
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, gout, and ankylosing spondylitis. Phenylbutazone has also been studied for its potential use in cancer therapy. Studies have shown that 2-Phenylpyrazolidine-1-carbothioamidene can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
Produktname |
2-Phenylpyrazolidine-1-carbothioamide |
|---|---|
Molekularformel |
C10H13N3S |
Molekulargewicht |
207.3 g/mol |
IUPAC-Name |
2-phenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c11-10(14)13-8-4-7-12(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,14) |
InChI-Schlüssel |
YAPTURSFMKYIMD-UHFFFAOYSA-N |
SMILES |
C1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
Kanonische SMILES |
C1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)

![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)



![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)